molecular formula C19H20N2OS B11193682 4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11193682
M. Wt: 324.4 g/mol
InChI Key: PFKCZFXVWXJDDH-UHFFFAOYSA-N
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Description

4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-butoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with aniline to introduce the phenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound is thought to interfere with the replication machinery of cancer cells, thereby inhibiting their proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. The phenyl group contributes to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2OS/c1-2-3-13-22-17-11-9-15(10-12-17)18-14-23-19(21-18)20-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3,(H,20,21)

InChI Key

PFKCZFXVWXJDDH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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